
(R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane
Vue d'ensemble
Description
“®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” is a chemical compound that is related to Fluoxetine Hydrochloride . Fluoxetine Hydrochloride contains NLT 98.0% and NMT 102.0% of fluoxetine hydrochloride (C17H18F3NO·HCl), calculated on the anhydrous basis .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The synthesis of such compounds involves various methods and techniques .Molecular Structure Analysis
The molecular structure of “®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” can be analyzed using techniques such as 19F-centered NMR . This technique uses 19F as the focal point of the process and consists of a complementary set of broadband, phase-sensitive NMR experiments .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” can be analyzed using various techniques . For example, Photoelectron circular dichroism (PECD) is a technique used for chiral differentiation .Applications De Recherche Scientifique
Proline Substitutions
The trifluoromethyl group, such as in “®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane”, has been used in proline substitutions. Proline is a unique amino acid that exhibits a variety of functions in biological contexts . The trifluoromethyl group can be used to label proline, offering a new research application area . This labeling circumvents the lack of common NH-NMR reporters in peptidyl–prolyl fragments .
NMR Labeling
The trifluoromethyl group has been used in NMR labeling. The use of CF3-substituted prolines in NMR labeling has been studied, and the results reveal significant factors to consider with the use of CF3-substituted prolines in NMR labeling .
Enhancing Interactions at Nonpolar Interfaces
The trifluoromethyl group has been used to enhance interactions at nonpolar interfaces. Lipophilicity measurements demonstrate that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .
Pharmaceuticals, Agrochemicals, and Materials
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group has been used in the trifluoromethylation of carbon-centered radical intermediates .
Radical Trifluoromethylation
The trifluoromethyl group has been used in radical trifluoromethylation. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .
Dehydroxylative Functionalization
The trifluoromethyl group has been used in dehydroxylative functionalization. Much attention has been paid to the synthesis of functionalized organic compounds by dehydroxylative functionalization of parent alcohols .
Orientations Futures
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, the future directions of research on “®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” and related compounds may involve further exploration of their potential applications in these fields .
Mécanisme D'action
Target of action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that this compound could interact with a variety of biological targets due to the presence of this group.
Mode of action
Without specific studies on this compound, it’s hard to say exactly how it interacts with its targets. Compounds with a trifluoromethyl group often undergo trifluoromethylation of carbon-centered radical intermediates .
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound affects. The trifluoromethyl group is known to play a role in a variety of biochemical reactions .
Propriétés
IUPAC Name |
(2R)-2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFXQNABVOHIB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652901 | |
| Record name | (2R)-2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane | |
CAS RN |
851528-84-2 | |
| Record name | (2R)-2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






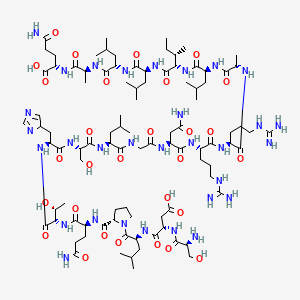
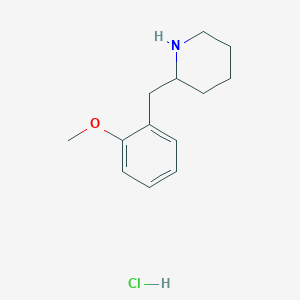

![6-Methyl-3-(2-methylpropyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1499101.png)
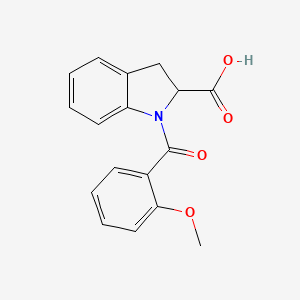
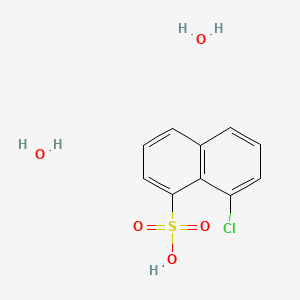

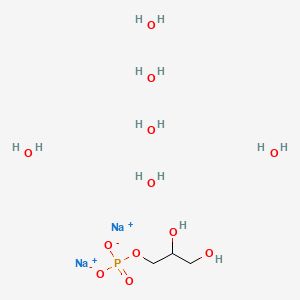
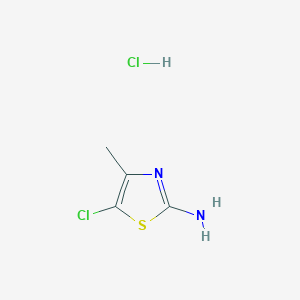
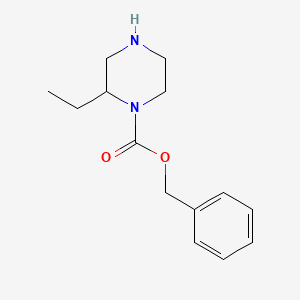
![Methyl 4-{[(3-chloropropoxy)carbonyl]amino}benzoate](/img/structure/B1499129.png)